molecular formula C21H19NO4 B8469896 2-[4-(Benzyloxy)anilino]-5-methoxybenzoic acid CAS No. 54197-69-2

2-[4-(Benzyloxy)anilino]-5-methoxybenzoic acid

Cat. No.: B8469896
CAS No.: 54197-69-2
M. Wt: 349.4 g/mol
InChI Key: VBYUEKQLNUEHEN-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)anilino]-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

54197-69-2

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

5-methoxy-2-(4-phenylmethoxyanilino)benzoic acid

InChI

InChI=1S/C21H19NO4/c1-25-18-11-12-20(19(13-18)21(23)24)22-16-7-9-17(10-8-16)26-14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,23,24)

InChI Key

VBYUEKQLNUEHEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 5 L 3-neck flask was added 284 g (2.06 moles) milled potassium carbonate and 1.0 L dimethylformamide. While stirring the resulting mixture at room temperature, 250 g (1.06 moles) 4-benzyloxyaniline hydrochloride was added portionwise over 15 minutes. After this was completed, 231 g (1.0 mole) 2-bromo-5-methoxybenzoic acid was added over 15 minutes and the mixture was stirred for another 15 minutes. The suspension was cooled to 10°-15° C. and 13.8 g cupric acetate monohydrate (0.06 moles) was added portionwise over 20 minutes. Gas evolved slowly and after stirring 15 minutes at room temperature the reaction was warmed on a steam bath over 40 minutes to 70° C. whereupon a vigorous evolution of carbon dioxide was observed. Stirring and heating was continued for 90 minutes at 80°-85°C., heat was removed and the mixture was allowed to cool to room temperature. The brownish red suspension was transferred to a 12 L flask containing 1 L ice-cold water. Acetic acid (650 ml) was added dropwise and the dark green precipitate was stirred vigorously until homogeneous. After filtering and washing well with water, the crude product was dried overnight at 55°-60° C. in a vacuum oven. The crude product (approximately 350 g) was diluted with 5.8 L toluene, heated to reflux temperature and filtered. The dark green filtrate was allowed to cool to room temperature for 2-3 hours, and the solid product was collected by filtration and rinsed with cold (5°-10° C.) toluene. The bright yellow crystalline product was obtained in 80% yield. A sample of the compound had the m.p. 167°-168° C. when recrystallized from a benzene-cyclohexane mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
4-benzyloxyaniline hydrochloride
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
231 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate monohydrate
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 231 g of 2-bromo-5-methoxybenzoic acid, 262 g of 4-benzyloxyaniline hydrochloride, 160 g of potassium carbonate and 2 g of activated copper powder in about 2100 ml of amyl alcohol was heated at reflux with stirring for 4.5 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in 6 liters of water. The solution was filtered and acidified with hydrochloric acid. The solid which formed was collected and recrystallized twice from benzene-cyclohexane to give 245 g of 2-(4-benzyloxyphenylamino)-5-methoxybenzoic acid, m.p. 167°-168° C.
Quantity
231 g
Type
reactant
Reaction Step One
Name
4-benzyloxyaniline hydrochloride
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One

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